molecular formula C23H25N5OS B2944396 N-(4-butylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide CAS No. 1357848-01-1

N-(4-butylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide

Cat. No.: B2944396
CAS No.: 1357848-01-1
M. Wt: 419.55
InChI Key: DBRXWWOXYZCQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[4,3-a]quinoxaline family, characterized by a fused triazole-quinoxaline core. The structure includes a 1-ethyl substitution on the triazole ring, a sulfanyl acetamide linker, and a 4-butylphenyl group.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5OS/c1-3-5-8-16-11-13-17(14-12-16)24-21(29)15-30-23-22-27-26-20(4-2)28(22)19-10-7-6-9-18(19)25-23/h6-7,9-14H,3-5,8,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRXWWOXYZCQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinoxaline core, followed by the introduction of the butylphenyl and sulfanylacetamide groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, leading to a more sustainable and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N-(4-butylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The triazoloquinoxaline moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Core Heterocycle Variations

The triazoloquinoxaline core is critical for bioactivity. Analogous compounds with pyridazine or quinoline cores exhibit distinct interactions:

  • N-(2,5-dichlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide (): The quinoline core may enhance lipophilicity compared to quinoxaline, favoring membrane permeability but possibly increasing off-target effects.
2.2 Substituent Effects
  • 4-Fluorophenyl vs. 4-Butylphenyl :
    • The fluorophenyl derivative () demonstrated potent TopoII inhibition (IC₅₀ ~0.8 µM) and apoptosis induction in Caco-2 cells. The electron-withdrawing fluorine likely enhances target binding.
    • The 4-butylphenyl group in the target compound may improve pharmacokinetics (e.g., longer half-life due to increased lipophilicity) but could reduce solubility .
  • Chlorophenyl vs. Dichlorophenyl :
    • Chlorophenyl substituents () enhance electrophilicity, aiding DNA adduct formation. However, dichlorophenyl groups () may confer higher cytotoxicity at the expense of selectivity .
2.3 Linker Modifications
  • Sulfanyl Acetamide vs. Amino-linked analogs () show dual EGFR/tubulin inhibition, suggesting linker rigidity influences target specificity .

Key Research Findings

  • Electron-Withdrawing Groups Enhance Potency : Fluorine and chlorine substituents improve binding to TopoII and DNA, but bulky groups like butylphenyl may trade potency for bioavailability .
  • Core Rigidity Influences Selectivity: Quinoxaline derivatives (target compound, ) show broader kinase inhibition, while quinoline analogs () favor tubulin targeting .
  • Linker Flexibility: Sulfanyl acetamide linkers enable adaptive binding, whereas rigid amino linkers restrict target range .

Biological Activity

N-(4-butylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure

The compound features a triazole ring fused with a quinoxaline moiety, which is known for its diverse pharmacological activities. The presence of a butylphenyl group and a sulfanyl acetamide further enhances its biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-triazole and quinoxaline scaffolds. For instance, derivatives of 1,2,4-triazoles have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Similar Compounds

Compound NameCell Line TestedIC50 Value (µM)Reference
Compound AHEPG210.28
Compound BMDA-MB-2319.0
Compound CA5497.5
N-(4-butylphenyl)-...VariousTBDTBD

The specific IC50 values for this compound have yet to be determined in published literature; however, the structural similarities suggest it may exhibit comparable or enhanced activity.

The mechanism through which triazole and quinoxaline derivatives exert their anticancer effects often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For example:

  • FAK Inhibition : Some derivatives have been shown to inhibit focal adhesion kinase (FAK), leading to reduced tumor growth in vitro and in vivo models .
  • Apoptosis Induction : Compounds may also induce apoptosis through caspase activation pathways .

Other Biological Activities

In addition to anticancer properties, triazole derivatives are known for their broad spectrum of biological activities:

  • Antimicrobial : The triazole moiety has demonstrated antibacterial and antifungal properties against various pathogens .
  • Antioxidant : Some studies indicate that these compounds possess antioxidant activity that may contribute to their overall therapeutic effects .

Table 2: Summary of Biological Activities

Activity TypeDescription
AnticancerInhibition of cell proliferation and induction of apoptosis
AntimicrobialEffective against bacteria and fungi
AntioxidantScavenging free radicals and reducing oxidative stress

Case Studies

Several case studies have been conducted on related compounds showcasing their efficacy in treating cancer:

  • Study on Triazole Derivatives : A study demonstrated that triazole derivatives significantly inhibited the growth of breast cancer cells (MDA-MB-231), with IC50 values indicating potent activity .
  • Quinoxaline Analogues : Research has shown that quinoxaline derivatives can inhibit tumor growth in xenograft models by targeting multiple signaling pathways involved in cancer progression .

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-butylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure involving:

Intermediate Preparation : React 1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol with 2-chloro-N-(4-butylphenyl)acetamide in anhydrous acetone using K₂CO₃ as a base. Stir at room temperature for 12–24 hours .

Purification : Crystallize the product from ethanol or perform column chromatography using silica gel and a hexane/ethyl acetate gradient.

  • Key Considerations : Monitor reaction progress via TLC (silica gel 60 F₂₅₄) and confirm the product using NMR and HRMS .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : Structural validation requires a combination of techniques:

Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the crystal lattice to determine bond lengths, angles, and stereochemistry (e.g., C–S bond at ~1.76 Å, triazolo-quinoxaline torsion angles) .

Q. Spectroscopy :

  • ¹H/¹³C NMR : Identify protons adjacent to the sulfanyl group (δ ~3.8–4.2 ppm) and aromatic signals from the quinoxaline moiety (δ ~7.5–8.5 ppm) .
  • IR Spectroscopy : Confirm the acetamide carbonyl stretch (~1680 cm⁻¹) and sulfanyl C–S vibration (~680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address low yields in the sulfanyl coupling step during synthesis?

  • Methodological Answer : Optimize the reaction using Design of Experiments (DoE) :

Variables : Test solvent polarity (DMF vs. acetone), base strength (K₂CO₃ vs. NaH), and temperature (RT vs. 50°C).

Response Surface Modeling : Use software like Minitab to identify interactions between variables.

  • Case Study : A flow-chemistry approach improved yields by 20% in analogous triazoloquinoxaline syntheses by enhancing mixing and heat transfer .

Q. What strategies resolve contradictory bioactivity data in anti-inflammatory assays?

  • Methodological Answer : Address discrepancies via:

Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify non-linear effects.

Q. Mechanistic Profiling :

  • Enzyme Inhibition Assays : Quantify COX-2/LOX activity using fluorogenic substrates.
  • Cytokine Screening : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages.
  • Data Interpretation : Cross-validate with structural analogs (e.g., N-(4-bromophenyl derivatives) to isolate substituent effects .

Q. How can computational methods predict the compound’s solubility and pharmacokinetics?

  • Methodological Answer : Use in silico tools :

Solubility Prediction : Employ Abraham solvation parameters or COSMO-RS models.

Q. ADMET Profiling :

  • SwissADME : Predict logP (~3.2), CNS permeability (low), and CYP450 inhibition.
  • Molecular Dynamics (MD) : Simulate membrane permeation using CHARMM-GUI.
  • Validation : Compare with experimental HPLC solubility data (e.g., in PBS or DMSO) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.